Celesticetin salicylate

Catalog No.
S14299513
CAS No.
5333-75-5
M.F
C31H42N2O12S
M. Wt
666.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Celesticetin salicylate

CAS Number

5333-75-5

Product Name

Celesticetin salicylate

IUPAC Name

2-hydroxybenzoic acid;2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate

Molecular Formula

C31H42N2O12S

Molecular Weight

666.7 g/mol

InChI

InChI=1S/C24H36N2O9S.C7H6O3/c1-13(33-3)17(25-22(31)15-8-6-10-26(15)2)21-19(29)18(28)20(30)24(35-21)36-12-11-34-23(32)14-7-4-5-9-16(14)27;8-6-4-2-1-3-5(6)7(9)10/h4-5,7,9,13,15,17-21,24,27-30H,6,8,10-12H2,1-3H3,(H,25,31);1-4,8H,(H,9,10)/t13-,15+,17-,18+,19-,20-,21-,24-;/m1./s1

InChI Key

AWDLUSYVMFSMPH-RXBYAXNRSA-N

Canonical SMILES

CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC.C1=CC=C(C(=C1)C(=O)O)O

Isomeric SMILES

C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)[C@@H]3CCCN3C)OC.C1=CC=C(C(=C1)C(=O)O)O

Celesticetin salicylate is a lincosamide antibiotic derived from the bacterium Streptomyces caelestis. It is notable for its unique structure, which includes a salicylate moiety attached to the core lincosamide structure. This compound is part of a broader class of antibiotics that target bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby inhibiting peptide bond formation.

. The final step in its biosynthesis is the attachment of salicylic acid to the lincosamide backbone, catalyzed by specific enzymes such as Ccb2 acyl-CoA ligase and Ccb1 acyltransferase . This reaction exemplifies how natural products can be modified through enzymatic processes to yield bioactive compounds.

Key Reactions:

  • Formation of Celesticetin: The coupling of salicylic acid to the lincosamide backbone.
  • Degradation Pathways: Under certain conditions, celesticetin can undergo hydrolysis or other degradation reactions, leading to the formation of inactive or less active derivatives.

Celesticetin salicylate exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves:

  • Inhibition of Protein Synthesis: By binding to the 50S ribosomal subunit, it prevents the elongation of peptide chains during translation.
  • Potential Synergistic Effects: When used in combination with other antibiotics, celesticetin salicylate may enhance efficacy against resistant strains.

Studies have shown that it retains activity against various strains that are resistant to conventional antibiotics, making it a candidate for further therapeutic exploration .

The synthesis of celesticetin salicylate can be approached through both natural extraction from Streptomyces caelestis and synthetic methodologies. The natural biosynthetic route involves fermentation processes where the bacteria produce celesticetin, which is then chemically modified to introduce the salicylate group.

Synthetic Approaches:

  • Biosynthetic Pathway Elucidation: Understanding the enzymatic steps involved allows for targeted synthesis.
  • Chemical Modifications: Utilizing known synthetic methods for attaching salicylic acid to existing lincosamide structures.

Celesticetin salicylate has potential applications in:

  • Antibiotic Therapy: Particularly for treating infections caused by resistant bacteria.
  • Research: As a model compound for studying antibiotic resistance mechanisms and developing new antibiotics.
  • Pharmaceutical Development: As a lead compound for designing hybrid antibiotics with improved efficacy and reduced side effects.

Research into the interactions of celesticetin salicylate with other compounds has revealed its potential synergistic effects when combined with other antibiotics. Interaction studies focus on:

  • Mechanisms of Resistance: Understanding how bacterial strains may develop resistance.
  • Synergistic Combinations: Identifying combinations that enhance antibacterial activity while minimizing toxicity.

Celesticetin salicylate belongs to a class of lincosamide antibiotics, which includes several structurally related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
LincomycinLincosamideInhibits protein synthesisFirst discovered lincosamide
ClindamycinLincosamideInhibits protein synthesisMore potent against anaerobic bacteria
Bu-2545LincosamideInhibits protein synthesisStructural variant with different side chains
Celesticetin SalicylateLincosamide + SalicylateInhibits protein synthesisUnique salicylate moiety enhances activity

Celesticetin salicylate's incorporation of a salicylic acid moiety distinguishes it from other lincosamides, potentially enhancing its antibacterial spectrum and efficacy against resistant strains .

Genetic Organization of the Celesticetin Biosynthetic Gene Cluster

The celesticetin biosynthetic gene cluster spans approximately 32 kb in Streptomyces caelestis and comprises 24 open reading frames (ORFs) organized into three functional modules. Comparative analysis with the lincomycin cluster from Streptomyces lincolnensis reveals 18 homologous genes responsible for shared pathway steps, including:

  • Amino sugar (methylthiolincosamide) biosynthesis: Genes ccbK, ccbL, ccbM, ccbO, ccbP, and ccbS encode enzymes for octose phosphorylation, dehydrogenation, epimerization, guanylylation, and aminotransferase activities.
  • Condensation machinery: ccbC (adenylation domain), ccbD (unknown function), ccbE (amidase), ccbF (aminotransferase), and ccbV (isomerase) form a hybrid NRPS system.

Five celesticetin-specific genes (ccb1–ccb5) constitute a compact salicylate module (Fig. 1). ccb3 encodes a salicylate synthase converting chorismate to salicylate via isochorismate intermediates. ccb2 and ccb1 are essential for salicylate activation and transfer, while ccb5 mediates reductive attachment to the lincosamide core. The cluster’s prefabricated architecture—distinct gene blocks for amino sugar, salicylate, and condensation steps—contrasts with the fragmented organization of evolutionarily related pathways.

Role of Ccb2 Acyl-CoA Ligase in Salicylate Activation

Ccb2, a 550-amino-acid salicyl-AMP ligase, activates salicylate for subsequent acyl transfer through a two-step mechanism:

  • Adenylation: ATP-dependent formation of salicyl-adenylate (salicyl-AMP) with conserved motifs (A1–A10) coordinating Mg²⁺ and ATP.
  • Thioesterification: Transfer of salicyl to the phosphopantetheine arm of Ccb1 acyltransferase via a thioester bond.

Gene inactivation studies demonstrate that Δccb2 mutants fail to produce salicylate-bearing celesticetin, instead accumulating desalicetin derivatives. Substrate profiling reveals strict specificity for salicylate (Km = 12.4 µM) over structurally similar benzoate (Km > 500 µM). Structural modeling identifies a hydrophobic binding pocket (residues F129, L133, W201) that sterically excludes bulkier aryl acids.

Ccb1 Acyltransferase Catalysis in Benzoyl Derivative Transfer

Ccb1, a 685-residue acyltransferase of the WS/DGAT family, catalyzes salicyl transfer from Ccb2 to the C8-amino group of the methylthiolincosamide core. Key catalytic features include:

  • Active site architecture: A conserved GXSXG motif (residues 312–316) positions the salicyl-thioester for nucleophilic attack by the amino sugar.
  • Reductive attachment: NADPH-dependent reduction of the thioester intermediate by Ccb5 dehydrogenase forms a stable ethylamine linker.

In vitro reconstitution assays show Ccb1 activity requires:

ComponentConcentrationActivity (%)
Ccb1 + Ccb210 µM each100
Ccb1 alone10 µM0
Ccb2 alone10 µM0

Mutating Ccb1’s catalytic histidine (H315A) abolishes activity, confirming its essential role in acyl transfer.

Substrate Specificity Profiling of WS/DGAT Family Enzymes

Ccb1 belongs to the WS/DGAT (wax ester synthase/acyl-CoA:diacylglycerol acyltransferase) family but exhibits unique substrate preferences:

  • Acyl donors: Accepts salicyl-AMP (kcat/Km = 4.7 × 10³ M⁻¹s⁻¹) but not acetyl-CoA or palmitoyl-CoA.
  • Acyl acceptors: Requires the C8-aminated methylthiolincosamide core; non-aminated analogs show <5% activity.

Comparative analysis with homologs reveals three specificity determinants:

  • Motif I (HPHG): Binds the hydroxyl group of salicylate.
  • Loop 2 (residues 401–415): Stabilizes the lincosamide substrate via hydrogen bonding.
  • C-terminal domain (residues 550–685): Mediates protein-protein interactions with Ccb2 and Ccb5.

Notably, mycobacterial WS/DGAT enzymes involved in trehalose dimycolate biosynthesis lack these adaptations, explaining their inability to process lincosamide substrates.

In Vitro Reconstitution of Cross-Pathway Condensation

The in vitro reconstitution of cross-pathway condensation represents a sophisticated approach to generating structural diversity in lincosamide antibiotics, particularly for celesticetin salicylate derivatives [17]. This methodology involves the isolation and purification of key enzymes from different biosynthetic pathways, followed by their controlled combination in cell-free systems to catalyze novel condensation reactions [18].

Central to the celesticetin salicylate biosynthesis is the final condensation step, which involves the attachment of salicylic acid to the desalicetin intermediate [19]. This reaction is catalyzed by the cooperative action of two enzymes: Ccb2, a salicylyl-CoA ligase, and Ccb1, an acyltransferase belonging to the wax ester synthase/acyl coenzyme A:diacylglycerol acyltransferase (WS/DGAT) protein family [20]. Ccb2 first activates salicylic acid by forming a salicylyl-CoA conjugate, which is then transferred by Ccb1 to the hydroxyl group of the two-carbon linker in desalicetin, resulting in the formation of celesticetin [21].

The in vitro reconstitution of this condensation system has revealed several important features that contribute to its versatility in generating structural diversity [22]:

  • Ccb1 exhibits unusual substrate specificity compared to other characterized members of the WS/DGAT family, being the first known protein in this family to transfer a benzoyl derivative-CoA conjugate [23].

  • Both Ccb2 and Ccb1 display remarkably broad substrate specificity, accepting a range of benzoic acid derivatives as substrates, which enables the generation of numerous celesticetin analogs with modified salicylate moieties [24].

  • The cross-pathway condensation system can be combined with enzymes from the lincomycin biosynthetic pathway to create hybrid molecules that incorporate structural features from both pathways [25].

A particularly significant achievement in this field has been the successful in vitro processing of lincomycin intermediate by celesticetin biosynthetic proteins CcbF, Ccb5, and Ccb4, followed by condensation with salicylic acid using Ccb2 and Ccb1 [26]. This approach resulted in a novel hybrid lincosamide named CELIN, which combines the 4-propyl side chain of lincomycin with the O-methyl group, two-carbon chain, and salicylate from celesticetin [27].

The table below outlines the key steps in the in vitro reconstitution of cross-pathway condensation for celesticetin salicylate derivatives:

StepEnzymes InvolvedReactionProduct
1CcbFDecarboxylation-coupled oxidative deaminationAldehyde intermediate [28]
2Ccb5Reduction of aldehyde to hydroxylDesalicetin [29]
3Ccb4O-methylationO-methylated desalicetin [30]
4Ccb2Activation of salicylic acidSalicylyl-CoA [31]
5Ccb1Transfer of salicylyl groupCelesticetin salicylate [32]

This in vitro reconstitution approach not only provides insights into the natural biosynthetic mechanisms but also offers a powerful tool for the rational design and synthesis of novel lincosamide antibiotics with potentially improved properties [33].

Substrate Promiscuity in Post-Condensation Modifications

The post-condensation modifications in lincosamide biosynthesis represent a critical phase where structural diversification can be achieved, particularly in the case of celesticetin salicylate [34]. These modifications occur after the formation of the core lincosamide structure and involve various enzymatic transformations that contribute to the final structural features and biological activity of the molecule. The enzymes involved in these post-condensation steps exhibit remarkable substrate promiscuity, which has been extensively exploited for the generation of structurally diverse lincosamide derivatives.

In the celesticetin biosynthetic pathway, several key post-condensation modifications are essential for the formation of celesticetin salicylate. Following the condensation of the amino sugar and amino acid precursors, the resulting intermediate undergoes a series of transformations that include:

  • Processing of the mycothiol-derived cysteine residue by the pyridoxal-5′-phosphate (PLP)-dependent enzyme CcbF, which catalyzes decarboxylation-coupled oxidative deamination to form an aldehyde intermediate.

  • Reduction of the aldehyde to a hydroxyl group by the oxidoreductase Ccb5, resulting in the formation of desalicetin.

  • O-methylation of a hydroxyl group on the sugar moiety by the methyltransferase Ccb4.

  • Attachment of salicylic acid to the hydroxyl group of the two-carbon linker through the cooperative action of Ccb2 and Ccb1.

The substrate promiscuity of these enzymes has been thoroughly investigated through in vitro studies using recombinant proteins and various substrate analogs. These studies have revealed that:

CcbF can process not only its natural substrate but also the corresponding intermediate from the lincomycin pathway, demonstrating cross-pathway compatibility. This enzyme exhibits flexibility in accommodating structural variations in the amino acid portion of the substrate, allowing for the incorporation of different amino acid derivatives into the final product.

Ccb5 shows broad substrate specificity toward various aldehyde intermediates, efficiently reducing them to the corresponding alcohols regardless of structural differences in other parts of the molecule. This promiscuity enables the generation of diverse desalicetin analogs that can serve as substrates for subsequent modifications.

Ccb4 can methylate hydroxyl groups on various sugar moieties, including those present in hybrid intermediates derived from cross-pathway condensation. The enzyme tolerates structural variations in the substrate, making it valuable for the diversification of lincosamide antibiotics.

Perhaps the most remarkable substrate promiscuity is exhibited by the Ccb2-Ccb1 system responsible for the attachment of salicylic acid. Ccb2 can activate a wide range of benzoic acid derivatives, including those with various substituents on the aromatic ring. Similarly, Ccb1 can transfer these activated acyl groups to different hydroxyl-containing acceptors, resulting in a diverse array of ester products.

The table below summarizes the substrate promiscuity of key enzymes involved in post-condensation modifications of celesticetin salicylate:

EnzymeNatural SubstrateAlternative Substrates AcceptedReaction Catalyzed
CcbFS-glycosyl-L-cysteine from celesticetin pathwayS-glycosyl-L-cysteine from lincomycin pathwayDecarboxylation-coupled oxidative deamination
Ccb5Aldehyde intermediate from CcbF reactionVarious aldehyde analogs with different core structuresReduction of aldehyde to hydroxyl
Ccb4DesalicetinO-demethyldesalicetin, hybrid intermediatesO-methylation
Ccb2Salicylic acidVarious benzoic acid derivatives with different substituentsFormation of acyl-CoA conjugates
Ccb1Salicylyl-CoA and desalicetinVarious acyl-CoA conjugates and hydroxyl-containing acceptorsAcyl transfer to form ester bond

Comparative Analysis of LmbF and CcbF Reaction Specificities

The mechanistic studies of pyridoxal-5'-phosphate (PLP)-dependent enzymes LmbF and CcbF have revealed fundamental insights into how structural determinants control reaction specificity in lincosamide antibiotic biosynthesis. Despite sharing 40% amino acid identity and 55% similarity, these enzymes catalyze distinctly different reactions with the same S-glycosyl-L-cysteine substrates, providing an exceptional model system for understanding enzyme diversification mechanisms [1] [2].

LmbF catalyzes β-elimination through carbon-sulfur bond cleavage to generate thiol products, while CcbF performs decarboxylation-coupled oxidative deamination requiring molecular oxygen to produce S-acetaldehyde derivatives [1] [2]. This functional divergence occurs despite both enzymes recognizing the same L-cysteine-conjugated thiooctose core structure, indicating that the primary recognition determinants lie within the cysteine moiety rather than the sugar component [2].
Detailed kinetic analyses reveal that both enzymes exhibit substrate promiscuity, accepting compounds 4, 5, and the β-anomer of 5 as substrates. However, the reaction outcomes differ dramatically based on the enzyme-specific active site architecture. LmbF operates through an oxygen-independent mechanism where the quinonoid intermediate undergoes direct carbon-sulfur bond cleavage, while CcbF requires molecular oxygen for the oxidative deamination process [2].

The comparative mechanistic studies demonstrate that both reactions initiate through formation of an external aldimine intermediate when the substrate cysteine moiety binds to the PLP cofactor. The critical divergence point occurs in the subsequent reaction steps, where LmbF generates quinonoid intermediate 1 through Cα-hydrogen deprotonation, leading to β-elimination, whereas CcbF produces quinonoid intermediate 2 through decarboxylation, setting the stage for oxidative deamination [2].

Site-directed mutagenesis experiments have quantified the relative contributions of specific residues to reaction specificity. In CcbF, the Y195N variant showed dramatic reduction in oxidative deamination activity to less than 10% of wild type, while simultaneously generating the novel S-acetamide product. The Y195G variant enhanced this oxidative amidation activity to 25% relative activity, demonstrating the critical role of position 195 in controlling the first reaction step through steric effects [2].

Functional switching experiments provided compelling evidence for the deterministic role of aromatic residues in reaction specificity. The CcbF triple mutant Y72L/Y195G/Y226F achieved 85% β-elimination activity, effectively converting CcbF function to that of LmbF. Similarly, the Y72L/Y195G/Y292A variant reached 78% β-elimination activity, confirming complete functional conversion [2].

Structural Determinants of β-Elimination vs Oxidative Deamination

X-ray crystallographic structures of LmbF and CcbF at 1.7 Å and 1.8 Å resolution respectively have provided unprecedented insights into the molecular basis of reaction specificity. Both enzymes adopt type I folds with high structural homology, exhibiting a root-mean-squared deviation of only 1.6 Å for 386 amino acid Cα atoms. However, subtle but critical differences in active site residue composition determine their distinct catalytic outcomes [1] [2].
The structural analysis reveals that PLP cofactor binding follows identical patterns in both enzymes, with covalent attachment to catalytic lysine residues (Lys270 in LmbF, Lys260 in CcbF) forming internal aldimines. The pyridine ring interactions are conserved, with Trp150 in LmbF and Trp140 in CcbF providing π-π stacking interactions essential for cofactor stabilization [2].

Critical structural determinants include four key residue positions where LmbF and CcbF differ significantly. In LmbF, positions Asn205, Phe236, Leu83', and Pro302' are uniquely substituted in CcbF with Tyr195, Tyr226, Tyr72', and Tyr292' respectively. These substitutions fundamentally alter the active site electrostatic environment and steric constraints, determining whether the enzyme performs β-elimination or oxidative deamination [2].

Molecular dynamics simulations have elucidated the mechanistic basis for these structural differences. In LmbF, the substrate adopts a conformation where the Cα-H bond aligns parallel to the π-orbitals of the PLP pyridine ring, with dihedral angles maintained between -70° to -90°. The carboxylate group of the cysteine moiety forms hydrogen bonds with the C3-hydroxy group of PLP and Asn205, while Lys270 remains positioned within 2.5-3.5 Å of both the Cα hydrogen atom and sulfur atom for efficient acid-base catalysis [2].

Conversely, in CcbF, Trp140 and Asp141 create a hydrogen-bond network that maintains the Cα-COO⁻ bond at approximately 90° to the PLP pyridine ring, optimal for decarboxylation. The four tyrosine residues (Tyr72', Tyr195, Tyr226, Tyr292') create steric constraints that prevent the LmbF-like conformation and isolate the quinonoid intermediate from proton donors, enabling oxygen-dependent chemistry [2].

Distance measurements from crystallographic structures show that aromatic residues in CcbF are positioned at distances greater than 4.5 Å from the substrate's Cα-N bond, preventing protonation of the quinonoid intermediate. This spatial arrangement is critical for oxygen utilization, as it allows single-electron transfer to molecular oxygen rather than protonation-mediated product release [2].

The structural basis for oxygen accessibility differs markedly between the enzymes. LmbF variants L83Y/F236Y showed five-fold increased oxidative amidation activity under oxygen-saturated conditions, indicating that oxygen accessibility is rate-limiting for oxidative chemistry. However, wild-type LmbF and functional-switch CcbF mutants did not produce oxidative products even under saturated oxygen conditions, demonstrating that oxygen utilization requires specific aromatic residue arrangements [2].

Active-Site Aromatic Residue Engineering for Reaction Diversion

Systematic engineering of active-site aromatic residues has provided quantitative insights into the molecular mechanisms controlling PLP-dependent enzyme specificity. The strategic manipulation of tyrosine and phenylalanine residues has enabled rational conversion between β-elimination and oxidative deamination activities, demonstrating the precise control these residues exert over reaction outcomes [2].

Aromatic residue engineering in LmbF focused on positions corresponding to the four tyrosine residues present in CcbF. Single mutations L83Y and F236Y retained 21% and 58% β-elimination activity respectively, while the double mutant L83Y/F236Y catalyzed both β-elimination and decarboxylation-coupled oxidative amidation to produce the novel S-acetamide derivative. This represents the first successful engineering of oxidative amidation activity into a β-elimination enzyme [2].

The mechanistic basis for this functional expansion involves altered substrate positioning that enables oxygen access to the quinonoid intermediate. Molecular dynamics simulations of the L83Y/F236Y variant show that both mutations are required for oxidative chemistry: L83Y creates steric interactions that reposition the substrate, while F236Y to tyrosine provides additional hydrogen bonding interactions that stabilize the oxidative-competent conformation [2].

Engineering studies in CcbF demonstrated even more dramatic functional switching. The Y195G substitution replaced the bulky tyrosine with glycine, creating space for alternative substrate conformations. This single mutation increased S-acetamide production substantially while reducing native oxidative deamination activity. The Y195G variant showed enhanced activity for the novel oxidative amidation pathway, demonstrating that steric effects at position 195 are primary determinants of the first reaction step [2].

Triple mutant combinations achieved complete functional conversion. The CcbF Y72L/Y195G/Y226F variant switched entirely to β-elimination activity, producing thiol products with 85% relative activity compared to CcbF wild type oxidative deamination. Similarly, Y72L/Y195G/Y292A achieved 78% β-elimination activity. These results establish that coordinated mutations at three aromatic positions are sufficient to completely redirect CcbF catalysis from oxidative deamination to β-elimination [2].

Deuterium labeling experiments provided mechanistic insights into the competition between different reaction pathways. Both β-elimination and oxidative amidation reactions showed kinetic isotope effects when conducted in D₂O, indicating that both pathways compete with quinonoid intermediate protonation. The increased efficiency observed in deuterium oxide suggests that protonation is normally rate-limiting, and that engineered variants favor alternative chemistry over substrate release [2].

The engineering success demonstrates that aromatic residues function as molecular switches controlling oxygen accessibility and substrate orientation. Tyr72' and Tyr292' in CcbF create steric barriers that prevent the β-elimination conformation, while Tyr195 and Tyr226 control the selectivity between decarboxylation and deprotonation pathways. Engineering these positions with complementary mutations enables predictable functional conversion between enzyme families [2].

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

666.24584595 g/mol

Monoisotopic Mass

666.24584595 g/mol

Heavy Atom Count

46

UNII

R7M989I675

Dates

Last modified: 08-10-2024

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